N-(4-methyl-2-oxo-7-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2H-chromen-6-yl)hexadecanamide
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Overview
Description
N-(4-methyl-2-oxo-7-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2H-chromen-6-yl)hexadecanamide is a complex organic compound with a unique structure that combines a chromenone core with a hexadecanamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-2-oxo-7-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2H-chromen-6-yl)hexadecanamide typically involves multiple steps. One common approach starts with the preparation of the chromenone core, followed by the attachment of the hexadecanamide side chain. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-2-oxo-7-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2H-chromen-6-yl)hexadecanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
N-(4-methyl-2-oxo-7-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2H-chromen-6-yl)hexadecanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methyl-2-oxo-7-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2H-chromen-6-yl)hexadecanamide involves its interaction with specific molecular targets and pathways. The chromenone core is known to interact with various enzymes and receptors, potentially modulating their activity. The hexadecanamide side chain may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromenone derivatives and amides with long alkyl chains. Examples include:
- 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- (2S,3R,4S,5S,6R)-2- [2- (3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6- (hydroxymethyl)oxane-3,4,5-triol
Uniqueness
What sets N-(4-methyl-2-oxo-7-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-2H-chromen-6-yl)hexadecanamide apart is its combination of a chromenone core with a hexadecanamide side chain.
Properties
Molecular Formula |
C32H49NO9 |
---|---|
Molecular Weight |
591.7 g/mol |
IUPAC Name |
N-[4-methyl-2-oxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]hexadecanamide |
InChI |
InChI=1S/C32H49NO9/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27(35)33-23-18-22-21(2)17-28(36)40-24(22)19-25(23)41-32-31(39)30(38)29(37)26(20-34)42-32/h17-19,26,29-32,34,37-39H,3-16,20H2,1-2H3,(H,33,35) |
InChI Key |
XDIAFMWEZYIYBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=C(C=C2C(=C1)C(=CC(=O)O2)C)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
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